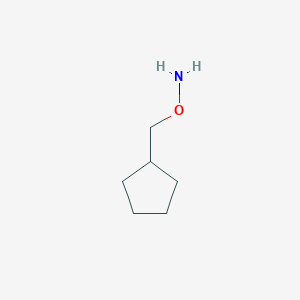

O-(cyclopentylmethyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

O-(cyclopentylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-8-5-6-3-1-2-4-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZEAHSQDNIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O Cyclopentylmethyl Hydroxylamine and Analogues

Direct O-Alkylation Approaches to O-Substituted Hydroxylamines

Direct O-alkylation represents a straightforward approach to the synthesis of O-substituted hydroxylamines. This method typically involves the reaction of a hydroxylamine (B1172632) derivative with an alkylating agent. The success of this approach often hinges on the use of N-protected hydroxylamines to prevent undesired N-alkylation and the choice of a suitable alkylating agent. nih.gov

Alkylation of N-Protected Hydroxylamines

To achieve selective O-alkylation, the nitrogen atom of hydroxylamine is often protected with a suitable group. This strategy prevents the formation of N-alkylated byproducts, which can be a significant issue due to the nucleophilicity of both the nitrogen and oxygen atoms in unprotected hydroxylamine. organic-chemistry.orgorganic-chemistry.org

Commonly used N-protecting groups include tert-butoxycarbonyl (Boc) and other carbamates. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated, followed by the removal of the Boc group under acidic conditions to yield the desired O-substituted hydroxylamine. organic-chemistry.orgresearchgate.net This two-step process, involving protection and subsequent deprotection, allows for a high degree of control over the regioselectivity of the alkylation reaction.

The choice of the N-protecting group is crucial as it must be stable under the alkylation conditions and easily removable without affecting the newly formed O-alkyl group. The use of N-protected hydroxylamines is a versatile strategy applicable to a wide range of alkylating agents.

Methodologies Utilizing Alkyl Halides and Sulfonates

Alkyl halides and sulfonates are common alkylating agents employed in the synthesis of O-substituted hydroxylamines. organic-chemistry.orgorganic-chemistry.org The reactivity of these agents follows the general principles of nucleophilic substitution reactions.

A direct and efficient method for preparing O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with alkyl methanesulfonates. organic-chemistry.orgresearchgate.net This reaction is followed by acidic N-deprotection to afford the final product. organic-chemistry.orgresearchgate.net For the synthesis of O-(cyclopentylmethyl)hydroxylamine, cyclopentylmethyl methanesulfonate (B1217627) would be the required alkylating agent.

The Gabriel synthesis, a well-established method for preparing primary amines, can be adapted for the synthesis of O-substituted hydroxylamines. byjus.comkhanacademy.org This involves the reaction of potassium phthalimide (B116566) with an appropriate alkyl halide. organic-chemistry.org While traditionally used for N-alkylation, modifications of this method can favor O-alkylation.

The choice between an alkyl halide and a sulfonate often depends on the specific substrate and desired reaction conditions. Sulfonates, such as mesylates and tosylates, are often more reactive leaving groups than halides, which can be advantageous for less reactive systems.

Phthalimide-Based Synthetic Routes to O-Substituted Hydroxylamines

Phthalimide-based synthetic routes offer a robust and widely used alternative for the preparation of O-substituted hydroxylamines. organic-chemistry.orgbyjus.com This methodology leverages the properties of N-hydroxyphthalimide as a key intermediate, which can be alkylated and subsequently cleaved to release the desired product.

Formation of N-Hydroxyphthalimide Derivatives

The synthesis of N-hydroxyphthalimide is typically achieved through the reaction of phthalic anhydride (B1165640) with hydroxylamine hydrochloride. google.com This reaction can be carried out in a hydrated organic solvent, with yields reported to be in the range of 90-95%. google.com

Once formed, N-hydroxyphthalimide can be O-alkylated with various alkylating agents. For the synthesis of this compound, cyclopentylmethyl bromide or a similar alkyl halide would be reacted with N-hydroxyphthalimide in the presence of a base to yield 2-(cyclopentylmethoxy)isoindoline-1,3-dione.

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phthalic anhydride, Hydroxylamine hydrochloride | Hydrated C4H8O2 (50% v/v) | 85-90 | 4 | 90 |

| Phthalic anhydride, Hydroxylamine hydrochloride | Hydrated C4H8O2 (100% v/v) | 100-105 | 2.5 | 92 |

| Phthalic anhydride, Hydroxylamine hydrochloride | Hydrated C4H8O2 (90% v/v) | 100-105 | 2.5 | 95 |

Table 1: Synthesis of N-Hydroxyphthalimide google.com

Hydrazine (B178648) Hydrate-Mediated Cleavage Reactions

The final step in the phthalimide-based synthesis is the cleavage of the N-O bond in the O-alkylated N-hydroxyphthalimide derivative to release the free O-substituted hydroxylamine. Hydrazine hydrate (B1144303) is a common reagent for this transformation. nih.govresearchgate.net

The reaction involves the treatment of the 2-(alkoxy)isoindoline-1,3-dione intermediate with hydrazine hydrate in a suitable solvent, such as diethyl ether or ethanol. nih.govresearchgate.net This process, often referred to as hydrazinolysis, results in the formation of the desired O-substituted hydroxylamine and a phthalhydrazide (B32825) byproduct, which can be removed by filtration. nih.gov The reaction is typically performed at temperatures ranging from 0 °C to room temperature. nih.gov The use of hydrazine can sometimes be challenging, and alternative, milder cleavage methods are also being explored. organic-chemistry.orgnih.govrsc.orgrsc.org

For example, the cleavage of 2-cyclopropoxyisoindoline-1,3-dione with hydrazine hydrate in diethyl ether at 0 °C, followed by warming to room temperature, yields O-cyclopropyl hydroxylamine. nih.gov A similar procedure would be applicable for the synthesis of this compound from its corresponding phthalimide derivative.

Synthesis via Olefin Cyclopropanation and Subsequent Functionalization

An alternative and innovative approach to synthesizing certain O-substituted hydroxylamines involves the cyclopropanation of an olefin followed by subsequent chemical transformations. nih.govrsc.org This strategy is particularly useful for preparing O-cyclopropyl hydroxylamines and their analogues.

The synthesis can start with a substrate containing a vinyl ether linked to a protected nitrogen, such as 2-(vinyloxy)isoindoline-1,3-dione. nih.gov This intermediate can undergo cyclopropanation, for example, under Simmons-Smith-type conditions, to install the cyclopropane (B1198618) ring. nih.gov Subsequent cleavage of the protecting group, often a phthalimide group using hydrazine hydrate, releases the O-cyclopropyl hydroxylamine. nih.gov

Cyclopropanation of Vinyloxyisoindoline-1,3-diones

A notable and scalable approach to O-cyclopropyl hydroxylamines, which are analogs of this compound, involves the cyclopropanation of a vinyloxyisoindoline-1,3-dione substrate. nih.govrsc.org This method is particularly advantageous as it allows for the construction of the cyclopropane ring directly onto a precursor that already contains the N-O linkage.

The synthesis commences with 2-(vinyloxy)isoindoline-1,3-dione, which serves as a suitable substrate for cyclopropanation. nih.gov The reaction is effectively carried out under Simmons-Smith-type conditions, utilizing trifluoroacetic acid as a key additive to facilitate the reaction. nih.gov This process efficiently yields 2-cyclopropoxyisoindoline-1,3-dione. nih.gov

Sequential Derivatization for Hydroxylamine Formation

Following the successful cyclopropanation, the resulting 2-cyclopropoxyisoindoline-1,3-dione undergoes a sequential derivatization to yield the desired O-cyclopropyl hydroxylamine. nih.gov This transformation is achieved through hydrazinolysis, where the isoindoline-1,3-dione protecting group is cleaved.

The process involves treating the 2-cyclopropoxyisoindoline-1,3-dione with hydrazine hydrate in a suitable solvent like diethyl ether. nih.gov This step effectively removes the phthalimide group, liberating the O-cyclopropyl hydroxylamine. Subsequent treatment with an acid, such as 2M HCl in ether, furnishes the corresponding hydrochloride salt, which is often a more stable and easily handleable form of the product. nih.gov This sequential approach, combining cyclopropanation with a subsequent deprotection step, provides a practical route to O-cyclopropyl hydroxylamines on a gram scale. nih.govrsc.org

Alternative Preparative Routes for O-Substituted Hydroxylamines

Beyond the specific synthesis of this compound, a broader range of preparative routes exists for the synthesis of O-substituted hydroxylamines in general. These alternative methods offer versatility in introducing various aryl and alkyl groups onto the oxygen atom of the hydroxylamine functionality.

Transition Metal-Catalyzed Coupling Reactions for O-Arylation and O-Alkylation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, and this has been successfully applied to the synthesis of O-aryl and O-alkyl hydroxylamines.

Palladium-catalyzed reactions, in particular, have been shown to be effective for the O-arylation of hydroxylamine equivalents. For instance, ethyl acetohydroximate can be coupled with a variety of aryl chlorides, bromides, and iodides in the presence of a palladium catalyst to afford O-arylhydroxylamines. organic-chemistry.org This method is valued for its broad substrate scope and relatively short reaction times. organic-chemistry.org

In addition to palladium, iridium catalysts have also been employed in the O-allylic substitution of hydroxylamines. organic-chemistry.orgorganic-chemistry.org The choice of metal catalyst can influence the regioselectivity of the reaction, with palladium catalysis typically favoring the formation of linear products and iridium catalysis leading to branched hydroxylamines. organic-chemistry.orgorganic-chemistry.org The use of chiral ligands with iridium complexes has also enabled regio- and enantioselective allylic substitutions. organic-chemistry.org Furthermore, copper-catalyzed N-arylation of hydroxylamines with aryl iodides has been reported as an efficient method. nih.gov

Transformations Involving Nitrogen Oxidation of Amines

The oxidation of amines represents another fundamental strategy for the synthesis of hydroxylamines. This approach involves the direct conversion of a secondary or tertiary amine to the corresponding hydroxylamine.

A variety of oxidizing agents can be employed for this transformation. For instance, choline (B1196258) peroxydisulfate, an oxidizing task-specific ionic liquid, has been used for the preparation of N,N-disubstituted hydroxylamines from secondary amines under green reaction conditions. organic-chemistry.org Another method involves the use of magnesium dialkylamides which react with 2-methyl-2-tetrahydropyranyl alkyl peroxides to yield N,N,O-trisubstituted hydroxylamines. organic-chemistry.org More recently, a titanium-catalyzed asymmetric oxidation of racemic amines has been developed, providing a route to a wide range of chiral hydroxylamines with high chemo- and enantioselectivity. acs.org It is important to control the oxidation to prevent over-oxidation to nitrones. chimia.chwikipedia.org

Electrophilic Amination Strategies

Electrophilic amination strategies offer a conceptually different approach, where a nitrogen atom is introduced into a molecule through the use of an electrophilic aminating reagent. wiley-vch.de These reagents are often derived from hydroxylamine itself.

Chemical Reactivity and Transformation Pathways of O Cyclopentylmethyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The synthetic utility of O-(cyclopentylmethyl)hydroxylamine is largely dictated by the nucleophilic nature of its nitrogen atom. The presence of an adjacent oxygen atom with lone pairs of electrons enhances the nucleophilicity of the nitrogen, a phenomenon known as the alpha effect. This heightened reactivity allows the compound to participate in a variety of bond-forming reactions.

Reactions with Carbonyl Compounds: Formation of Oxime Ethers

A hallmark reaction of this compound is its condensation with aldehydes and ketones to furnish O-cyclopentylmethyl oxime ethers. evitachem.com This transformation is a robust method for the derivatization of carbonyl compounds and the synthesis of stable oxime ether products. The general reaction proceeds by the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime ether.

The reaction is typically carried out in a suitable solvent, often in the presence of a mild acid catalyst to facilitate the dehydration step. testbook.com The cyclopentylmethyl group remains intact throughout the reaction, providing a stable, sterically defined substituent on the oxime oxygen.

Interactive Table: Examples of Oxime Ether Formation with O-Alkylhydroxylamines This table presents representative reactions of O-alkylhydroxylamines with various carbonyl compounds, illustrating the typical products and yields. The reactivity of this compound is expected to be analogous.

| Carbonyl Compound | O-Alkylhydroxylamine | Product | Yield (%) | Reference |

| Benzaldehyde | O-Methylhydroxylamine | Benzaldehyde O-methyl oxime | 85 | jocpr.com |

| Acetone | O-Ethylhydroxylamine | Acetone O-ethyl oxime | 78 | jocpr.com |

| Cyclohexanone | Hydroxylamine HCl | Cyclohexanone oxime | 92 | arpgweb.com |

| 4-Methoxybenzaldehyde | O-Benzylhydroxylamine | 4-Methoxybenzaldehyde O-benzyl oxime | 90 | General |

| 2-Butanone (B6335102) | This compound | 2-Butanone O-(cyclopentylmethyl) oxime | Predicted High | - |

The formation of an oxime ether from this compound and a carbonyl compound follows a well-established addition-elimination mechanism. quora.com The key steps are:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon. testbook.com This step is often the rate-determining step and results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A series of rapid proton transfers occurs, typically facilitated by the solvent or a catalyst. This results in the protonation of the hydroxyl group on the former carbonyl carbon, converting it into a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and yielding the final oxime ether product. quora.com

When this compound reacts with unsymmetrical ketones, the formation of regioisomeric oxime ethers is possible. The geometry of the resulting C=N double bond can lead to E and Z isomers. The ratio of these isomers is influenced by several factors, including the steric bulk of the substituents on the ketone and the reaction conditions.

For instance, in the reaction with a ketone such as 2-butanone, two geometric isomers of 2-butanone O-(cyclopentylmethyl) oxime can be formed. The cyclopentylmethyl group can be oriented either syn or anti to the larger or smaller alkyl group on the carbon of the C=N bond. stackexchange.com Generally, the thermodynamically more stable isomer, which often has the larger groups on opposite sides of the double bond to minimize steric strain, is the major product. However, kinetic control can sometimes favor the formation of the less stable isomer. stackexchange.com

Formation of N-O and C-N Bonds in Complex Architectures

Beyond simple oxime ether formation, the nucleophilic character of this compound is harnessed in the construction of more complex molecular frameworks where the formation of new N-O and C-N bonds is crucial.

The hydroxylamine moiety possesses two nucleophilic centers: the nitrogen and the oxygen atoms. In most reactions, the nitrogen atom is the more potent nucleophile due to the alpha effect. evitachem.com However, the selectivity of nucleophilic attack can be influenced by the nature of the electrophile and the reaction conditions.

In reactions with hard electrophiles, there can be a greater propensity for O-attack, although N-attack generally predominates. The cyclopentylmethyl group, being a relatively soft and sterically demanding substituent, further encourages N-selectivity in many transformations. Studies involving related hydroxylamine derivatives have shown that the choice of metal catalyst can also direct the regioselectivity of the nucleophilic addition. rsc.org

This compound and its analogs are valuable reagents in amidation and amination reactions, which are fundamental processes for the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. evitachem.comchemrxiv.org

In the context of amidation, while direct reaction with carboxylic acids is generally not efficient, activated carboxylic acid derivatives such as acyl chlorides or anhydrides readily react with this compound to form N-acyl-N-(cyclopentylmethoxy)amides.

More advanced applications involve the use of hydroxylamine derivatives in transition metal-catalyzed cross-coupling reactions to form C-N bonds. wiley-vch.de For example, O-substituted hydroxylamines can serve as electrophilic amine sources in reactions with organometallic reagents. wiley-vch.de While specific studies focusing solely on this compound in this context are not extensively documented, the reactivity of analogous O-alkylhydroxylamines suggests its potential utility in such transformations. organic-chemistry.org These reactions often proceed through mechanisms involving oxidative addition of the N-O bond to a metal center, followed by reductive elimination to form the new C-N bond.

Rearrangement Reactions Involving this compound Derivatives

This compound and its derivatives are capable of participating in a variety of rearrangement reactions, which are fundamental to their utility in synthetic chemistry. These transformations, particularly pericyclic reactions, allow for the construction of complex molecular architectures, most notably nitrogen-containing heterocycles. The reactivity is centered around the N-O bond, which can be cleaved and reformed under specific conditions to yield rearranged products.

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond is broken while a new σ-bond is formed across a π-electron system. iupac.org This process occurs in a concerted fashion, meaning bond breaking and formation happen simultaneously through a cyclic transition state, often with a high degree of stereoselectivity. fiveable.me The nomenclature for these reactions, such as rsc.orgrsc.org or nih.govresearchgate.net, indicates the number of atoms in each fragment involved in the bond migration. iupac.org While various sigmatropic shifts are known, rsc.orgrsc.org-rearrangements are particularly prominent for hydroxylamine derivatives. fiveable.mersc.org

While the provided outline specifies evitachem.comevitachem.com-sigmatropic rearrangements, the available scientific literature on O-alkylhydroxylamine derivatives, including related structures like O-cyclopropyl hydroxylamines, predominantly documents the occurrence of rsc.orgrsc.org-sigmatropic rearrangements as the key step in forming N-heterocycles. rsc.orgnih.govresearchgate.net In these established pathways, it is the rsc.orgrsc.org-rearrangement, a heteroatom variant of the Cope rearrangement, that facilitates the formation of new carbon-nitrogen and carbon-oxygen bonds. rsc.org

For instance, N-arylated O-cyclopropyl hydroxamates undergo an efficient one-pot cascade that commences with a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce a diverse range of substituted tetrahydroquinolines. rsc.orgnih.govresearchgate.net This transformation highlights the power of sigmatropic rearrangements in building complex heterocyclic frameworks from relatively simple hydroxylamine precursors.

The pathway and efficiency of sigmatropic rearrangements in O-alkylhydroxylamine derivatives are highly dependent on their molecular structure. Several key features have been identified as influential in directing the course of these reactions.

Nitrogen Substitution: The nature of the substituent on the hydroxylamine nitrogen is critical. N-arylation of O-cyclopropyl hydroxylamines is a prerequisite for the subsequent rsc.orgrsc.org-sigmatropic rearrangement that leads to tetrahydroquinolines. rsc.orgresearchgate.net Similarly, the presence of an electron-withdrawing group on the nitrogen is essential for certain palladium(II)-catalyzed cyclofunctionalization reactions of O-homoallylhydroxylamines. researchgate.net

Solvent and Temperature: Reaction conditions can dictate the selectivity between different pericyclic pathways. In the case of N,O-biarylhydroxylamines, the choice of solvent and temperature can control the outcome between a rsc.orgrsc.org- and a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.net

Ring Strain: The incorporation of a strained ring in the substrate can render a rearrangement effectively irreversible. This principle is exploited in rearrangements involving O-cyclopropyl hydroxylamine derivatives, where the opening of the three-membered ring provides a strong thermodynamic driving force. nih.govrsc.org

Substituents on the Alkyl Group: Halogen substitution on the aromatic ring of O-benzylhydroxylamine derivatives has been shown to significantly impact their biological activity, with halogen placement at the meta position leading to the greatest increase in inhibitory potency against the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov While not a rearrangement, this demonstrates the profound effect of substituent placement on the electronic properties and reactivity of the molecule.

The table below summarizes the influence of various structural features on the reactivity of hydroxylamine derivatives in rearrangement reactions.

| Structural Feature | Impact | Example Reaction |

| N-Arylation | Essential for initiating the rearrangement cascade. | rsc.orgrsc.org-Sigmatropic rearrangement of N-arylated O-cyclopropyl hydroxamates to form tetrahydroquinolines. rsc.orgresearchgate.net |

| N-Electron-Withdrawing Group | Required for specific catalyzed reactions. | Palladium(II)-catalyzed formation of isoxazolidines from O-homoallylhydroxylamines. researchgate.net |

| Ring Strain | Provides thermodynamic driving force, making the reaction irreversible. | Rearrangement of O-cyclopropyl hydroxylamine derivatives. nih.gov |

| Solvent/Temperature | Controls periselectivity between different rearrangement pathways. | Selective rsc.orgrsc.org- vs. researchgate.netresearchgate.net-sigmatropic rearrangement of N,O-biarylhydroxylamines. researchgate.net |

Other Pericyclic Transformations

Beyond the initial sigmatropic shift, derivatives of this compound can engage in other concerted pericyclic reactions, often in a cascade sequence. These transformations are highly valuable for their efficiency and atom economy in constructing cyclic systems. rsc.org

The formation of substituted tetrahydroquinolines from N-arylated O-cyclopropyl hydroxamates is a prime example of a cascade process that involves more than just the initial rsc.orgrsc.org-rearrangement. rsc.orgnih.gov This sequence is described as a one-pot rsc.orgrsc.org-sigmatropic rearrangement/cyclization/rearomatization cascade. researchgate.net In other systems, the product of a sigmatropic rearrangement can be primed to undergo a subsequent Diels-Alder ([4+2] cycloaddition) reaction, enabling the rapid assembly of complex polycyclic structures. nih.gov

Furthermore, treatment of O-homoallylhydroxylamines with palladium(II) can induce cyclofunctionalization to form isoxazolidines, demonstrating an alternative pericyclic pathway available to these versatile compounds. researchgate.net

Derivatization Strategies in Chemical Synthesis

The hydroxylamine functional group in this compound is a versatile handle for a wide array of chemical transformations. Derivatization of the nitrogen or oxygen atoms is a common strategy to modify the compound's reactivity, install protecting groups, or prepare it for subsequent synthetic steps. evitachem.com

Protection and Functionalization of the Hydroxylamine Nitrogen and Oxygen

Protecting and functionalizing the hydroxylamine moiety are key steps in its application in multi-step synthesis. These strategies prevent unwanted side reactions and activate the molecule for desired transformations.

N-Functionalization: The nitrogen atom can be readily functionalized. Facile, metal-free conditions have been developed for the N-arylation of O-alkylhydroxylamines, which is a crucial step for initiating sigmatropic rearrangements. rsc.orgrsc.org The nitrogen can also be acylated to form hydroxamates, which are also effective precursors in rearrangement reactions. nih.gov

N-Protection: For reactions where the NH moiety might interfere, it can be protected with standard protecting groups. A common strategy involves the synthesis of N-Boc-O-alkylhydroxylamines. These can be prepared through the reaction of lithium alkoxides with an electrophilic aminating agent like 3-trichloromethyloxaziridine, which efficiently transfers a Boc-protected amino group (NHBoc) to the oxygen atom of the alkoxide. rsc.org

Derivatization for Analysis: To enable analysis by methods like gas chromatography (g.l.c.), unstable aliphatic primary hydroxylamines can be converted into stable derivatives. This is often achieved by reacting them with trimethylsilylating and trifluoroacetylating reagents, which prevents decomposition during analysis. nih.gov

The following table details common derivatization strategies for the hydroxylamine group.

| Atom | Strategy | Reagents/Conditions | Purpose |

| Nitrogen | N-Arylation | Metal-free conditions | Activation for sigmatropic rearrangements. rsc.orgrsc.org |

| Nitrogen | N-Acylation | Acylating agents | Formation of hydroxamate precursors for rearrangements. nih.gov |

| Nitrogen | N-Boc Protection | 3-Trichloromethyloxaziridine, Lithium Alkoxides | Protection of the NH group. rsc.org |

| Nitrogen/Oxygen | Silylation/Acetylation | Trimethylsilylating/Trifluoroacetylating reagents | Stabilization for g.l.c. analysis. nih.gov |

| Oxygen | O-Alkylation | Alkyl halides/sulfonates with a hydroxylamine salt | Synthesis of the core O-alkylhydroxylamine structure. |

Selective Transformations for Generation of Diverse Building Blocks

The strategic functionalization of this compound unlocks its potential as a versatile precursor for a variety of molecular scaffolds, particularly nitrogen-containing heterocycles. These transformations are characterized by their selectivity, allowing for the controlled construction of complex molecules from a relatively simple starting material. Key to this versatility is the reactivity of the hydroxylamine moiety, which can be selectively targeted to initiate cascade reactions, leading to the formation of diverse building blocks for medicinal chemistry and materials science.

One of the most powerful transformations involving O-alkylhydroxylamines is the di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement. rsc.orgnih.govrsc.org This reaction pathway has been effectively demonstrated for analogues such as O-cyclopropyl hydroxylamines, and the principles are directly applicable to this compound. The process typically begins with the N-functionalization of the hydroxylamine, for instance, through N-arylation. This step is crucial as it installs the necessary π-system required to participate in the subsequent rearrangement.

The N-arylated this compound intermediate can then undergo a rsc.orgrsc.org-sigmatropic rearrangement under basic conditions. This concerted pericyclic reaction involves the cleavage of the N-O bond and the formation of a new C-C bond, effectively rearranging the molecular framework. The resulting intermediate can then undergo a cascade of reactions, including cyclization and rearomatization, to yield structurally diverse and highly functionalized heterocyclic systems. A notable outcome of this sequence is the formation of substituted tetrahydroquinolines, which are privileged structures in medicinal chemistry. rsc.orgrsc.org

The selectivity of these transformations allows for the generation of a wide array of building blocks by varying the substituents on the nitrogen atom of the initial hydroxylamine. For example, N-vinyl or N-acyl derivatives could foreseeably participate in similar rearrangements to afford different classes of heterocycles. rsc.org This adaptability makes this compound a valuable tool for creating libraries of compounds with diverse chemical structures.

The following table details the representative transformation of an N-arylated O-alkylhydroxylamine, illustrating the pathway to valuable heterocyclic building blocks. While this specific data is based on the closely related O-cyclopropyl hydroxylamine, it serves as a strong predictive model for the reactivity of this compound.

| Starting Material | Reagents and Conditions | Key Intermediate | Final Product | Transformation Type |

| N-Aryl-O-(cyclopentylmethyl)hydroxylamine | Base (e.g., KHMDS, THF) | Rearrangement Product | 2-Hydroxy-tetrahydroquinoline derivative | rsc.orgrsc.org-Sigmatropic Rearrangement/Cyclization/Rearomatization Cascade rsc.orgrsc.org |

This selective transformation underscores the utility of this compound as a precursor for generating complex, nitrogen-containing scaffolds from a simple, readily accessible starting material. The ability to control the reaction pathway through the choice of N-substituent provides a powerful strategy for the synthesis of diverse molecular building blocks.

Applications As a Key Building Block in Advanced Organic Synthesis

Precursor to Nitrogen-Containing Heterocyclic Compounds

The synthesis of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of medicinal chemistry and materials science. O-(cyclopentylmethyl)hydroxylamine serves as a key starting material for creating these valuable ring systems.

The tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. researchgate.net The use of O-alkylhydroxylamines provides an elegant and efficient pathway to this important class of N-heterocycles. While specific studies on this compound are not extensively documented, the reactivity of analogous compounds, such as O-cyclopropyl hydroxylamines, provides a clear blueprint for its application. nih.govrsc.org

The key transformation involves the N-arylation of the hydroxylamine (B1172632) followed by a base-mediated, one-pot organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, and rearomatization cascade. nih.govrsc.org This sequence efficiently converts the linear O-alkyl N-aryl hydroxamate intermediate into the final tetrahydroquinoline product. The cyclopentylmethyl group is expected to be a stable substituent that can be carried through this reaction sequence, offering a route to novel tetrahydroquinoline derivatives.

The general reaction cascade is outlined below:

| Step | Description | Intermediate/Product |

| 1. N-Arylation | The starting this compound is reacted with an arylating agent to form the corresponding N-aryl hydroxamate. | N-Aryl-O-(cyclopentylmethyl)hydroxamate |

| 2. organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Under basic conditions, the N-aryl hydroxamate undergoes a di-heteroatom organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which involves the cleavage of the weak N-O bond. nih.gov | Rearranged Intermediate |

| 3. Cyclization/Rearomatization | The intermediate rapidly cyclizes and rearomatizes to yield the stable tetrahydroquinoline core. nih.gov | Substituted Tetrahydroquinoline |

This method highlights the utility of this compound as a practical precursor for generating complex N-heterocycles through sophisticated reaction cascades. nih.gov

Oxazoles are another important class of five-membered heterocyclic compounds containing both nitrogen and oxygen. youtube.com They are present in a wide array of biologically active molecules. General synthetic strategies for oxazoles often involve the reaction of a carbonyl compound or its derivative with a source of hydroxylamine. nih.gov

One established method involves the condensation of a β-enamino ketoester with hydroxylamine hydrochloride, which undergoes a subsequent cycloaddition to form the 1,2-oxazole ring. nih.gov In this context, this compound could potentially be used as the hydroxylamine source, leading to N-substituted oxazole (B20620) derivatives after cyclization, or it could be modified to participate in similar cyclization pathways.

Another classical approach is the Fischer oxazole synthesis, which constructs the oxazole ring from a cyanohydrin and an aldehyde under acidic conditions. wikipedia.org While this method traditionally uses unsubstituted hydroxylamine, the fundamental reaction components highlight the importance of the hydroxylamine motif in N,O-heterocycle synthesis. The cyclopentylmethyl group in this compound offers a point of diversity that could be incorporated into novel oxazole structures through appropriately designed synthetic routes.

Role in Multi-Component Reactions and Cascade Processes

The efficiency of a synthetic route can be significantly enhanced by employing multi-component reactions (MCRs) and cascade processes, where multiple bonds are formed in a single operation without isolating intermediates. O-alkylhydroxylamines have proven to be excellent substrates for such transformations. nih.govrsc.org

As detailed in the synthesis of tetrahydroquinolines (Section 4.1.1), the conversion of N-arylated this compound represents a powerful one-pot, three-step cascade reaction. nih.gov This process is highly atom-economical and synthetically efficient. The ability of the hydroxylamine moiety to initiate a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is the key event that triggers the subsequent cyclization and rearomatization steps. nih.gov

Furthermore, the fundamental reactivity of the hydroxylamine functional group allows for its participation in other cascade sequences. For example, cascade Michael-cyclization reactions are known to produce functionalized dihydrobenzofurans from o-hydroxycinnamaldehydes and other nucleophiles. koreascience.kr The nucleophilic nature of the nitrogen in this compound suggests its potential application in analogous MCRs and cascade sequences to generate diverse heterocyclic systems.

Theoretical and Computational Investigations of O Cyclopentylmethyl Hydroxylamine Chemistry

Advanced Quantum Chemical Methodologies for Hydroxylamine (B1172632) Systems

Theoretical and computational chemistry provide indispensable tools for investigating the intricate details of chemical structures, properties, and reaction mechanisms that may be difficult or impossible to probe through experimental means alone. For hydroxylamine systems, including O-(cyclopentylmethyl)hydroxylamine, advanced quantum chemical methodologies offer a powerful lens through which to understand their behavior at a molecular level. These computational approaches are crucial for elucidating potential energy surfaces, characterizing transient intermediates, and predicting the feasibility of reaction pathways.

The primary theoretical frameworks employed in modern computational chemistry are Wave Function Theory (WFT) and Density Functional Theory (DFT). taylor.edu DFT has become a particularly popular and pragmatic choice for many chemical investigations, as it provides a favorable balance between computational expense and accuracy. taylor.edu It is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties. taylor.edu The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex quantum effects of electron interaction. taylor.edu

For more demanding applications requiring higher accuracy, WFT methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. researchgate.net These methods explicitly treat the interactions between electrons, generally leading to more reliable results, albeit at a significantly higher computational cost. taylor.eduresearchgate.net

To manage the computational demands of studying large molecules or reactions in a solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are frequently utilized. numberanalytics.com In a QM/MM simulation, the chemically active region of the system—for instance, the N-O bond and reacting centers of a hydroxylamine derivative—is treated with a high-level QM method. The remainder of the system, such as the cyclopentyl ring and any solvent molecules, is described using less computationally intensive classical molecular mechanics force fields. numberanalytics.comnumberanalytics.com This approach enables the accurate modeling of complex systems that would be too large for a full QM treatment. numberanalytics.com

Furthermore, to explore reaction pathways and calculate activation free energies, enhanced sampling techniques can be coupled with QM or QM/MM simulations. Methods like metadynamics use a history-dependent bias to encourage the system to overcome energy barriers and explore different conformations, which is essential for identifying transition states and understanding reaction kinetics. numberanalytics.com

The application of these methodologies to hydroxylamine systems can provide detailed research findings. For example, DFT calculations can be used to:

Determine the optimized ground-state geometry of this compound and its various conformers.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra for structural validation.

Model the transition state structures for potential reactions, such as nucleophilic attack by the nitrogen atom or uni.luuni.lu-sigmatropic rearrangements, which are known for related compounds like O-cyclopropyl hydroxylamines. nih.govrsc.org

Compute reaction energies and activation barriers to predict the thermodynamic and kinetic favorability of different chemical transformations.

Analyze the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity profile. researchgate.net

A kinetic and mechanistic study on the oxidation of hydroxylamine by an enneamolybdomanganate(IV) ion showcases how theoretical insights complement experimental data. orientjchem.org Such studies often propose a mechanism that is then supported by computational modeling to validate the energetics of the proposed elementary steps and the structure of any intermediates. orientjchem.org The activation parameters derived from these combined experimental and theoretical approaches provide a comprehensive understanding of the reaction dynamics. orientjchem.org

The table below summarizes some advanced quantum chemical methods and their potential applications for studying hydroxylamine systems.

Table 1: Advanced Quantum Chemical Methodologies and Their Applications to Hydroxylamine Chemistry

| Methodology | Core Principle | Typical Application for Hydroxylamine Systems | Relative Cost/Accuracy |

| Density Functional Theory (DFT) | Solves the Kohn-Sham equations based on the electron density to approximate the total energy. taylor.edu | Geometry optimization, vibrational frequency analysis, calculation of reaction energies and barriers, HOMO/LUMO analysis. | Moderate Cost / Good Accuracy |

| Coupled Cluster (CC) Theory | A highly accurate Wave Function Theory method that provides a robust description of electron correlation. researchgate.net | High-accuracy benchmark calculations of energies for small hydroxylamine models; calibration of DFT functionals. | High Cost / High Accuracy |

| QM/MM | A hybrid method treating the reactive core with Quantum Mechanics and the environment with Molecular Mechanics. numberanalytics.comnumberanalytics.com | Simulating reactions of this compound in solution; studying enzymatic reactions involving a hydroxylamine moiety. | Variable Cost / High Accuracy for the QM region |

| Metadynamics | An enhanced sampling technique that adds a history-dependent potential to explore the free energy surface. numberanalytics.com | Calculating the free energy profile of complex reactions like rearrangements or conformational changes; locating transition states. | High Cost / Provides Free Energies |

Analytical Methodologies for Research Characterization

Spectroscopic Techniques in Structural Elucidation (research context)

Spectroscopic methods are indispensable for determining the molecular architecture of O-(cyclopentylmethyl)hydroxylamine. By interacting with the molecule using various forms of electromagnetic radiation, these techniques reveal the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the context of this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclopentyl ring would appear as a complex multiplet due to their various chemical environments and spin-spin coupling interactions. The two protons of the methylene (B1212753) group (CH₂) adjacent to the oxygen atom would likely appear as a doublet, coupled to the single proton on the adjacent cyclopentyl carbon. The two protons of the amino group (NH₂) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The cyclopentyl ring would exhibit multiple signals corresponding to its non-equivalent carbons. The methylene carbon attached to the oxygen would have a characteristic chemical shift in the downfield region due to the deshielding effect of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to display several key absorption bands that confirm its structure.

A broad absorption band in the region of 3100-3500 cm⁻¹ would be characteristic of the N-H stretching vibrations of the primary amine group. The C-H stretching vibrations of the cyclopentyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A significant peak corresponding to the C-O stretching vibration would likely be observed in the 1000-1200 cm⁻¹ range. The N-O stretching vibration, a key feature of the hydroxylamine (B1172632) moiety, would also be expected in the fingerprint region of the spectrum. researchgate.net

For comparison, the IR spectrum of cyclopentanol (B49286) shows a strong, broad absorption for the O-H stretch and C-O stretching vibrations, which provides a reference for the expected regions of similar functional groups in this compound. nist.gov The NIST WebBook provides reference spectra for related compounds like N-ethylhydroxylamine hydrochloride, which can aid in the interpretation of the spectrum of this compound. nist.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3100-3500 (broad) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C-O Stretch | 1000-1200 |

| N-O Stretch | Fingerprint Region |

Mass Spectrometry (MS) in Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. In the context of this compound research, MS is not only used for structural confirmation by determining the molecular weight but also plays a crucial role in monitoring the progress of chemical reactions in real-time. durham.ac.ukrsc.org

By coupling a mass spectrometer to a reaction vessel, chemists can track the consumption of reactants and the formation of products, including this compound. durham.ac.uk This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproducts.

In a typical electrospray ionization (ESI) mass spectrum of this compound, the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by breaking the molecule into smaller, identifiable pieces. nih.govresearchgate.net Techniques like Parallel Reaction Monitoring (PRM) can be employed for the rapid and accurate identification of specific compounds in a complex mixture, which could be adapted for monitoring the synthesis of this compound. nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M-H]⁻ | 114.09244 |

| [M+NH₄]⁺ | 133.13354 |

| [M+K]⁺ | 154.06288 |

Predicted m/z values for this compound. uni.lu

Chromatographic Methods for Purity Assessment and Separation (research context)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound like this compound. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for the analysis of this compound. The choice between GC and LC often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): Given its likely volatility, this compound could be amenable to GC analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. A GC-MS method would provide both retention time data for quantification and mass spectra for identification. nih.govmdpi.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another versatile technique for purity assessment. nih.govasianjpr.comorientjchem.org In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would depend on its polarity. Since it possesses both a nonpolar cyclopentyl group and a polar hydroxylamine group, the mobile phase composition would need to be carefully optimized for good separation. Detection is typically achieved using a UV detector, although this compound may have a weak chromophore. nih.govresearchgate.net In such cases, a derivatization step to introduce a UV-active group or the use of a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer would be necessary. nih.govrsc.org

Derivatization Protocols for Chromatographic Analysis

For compounds that are difficult to analyze directly by GC or LC due to poor volatility, thermal instability, or lack of a suitable chromophore, derivatization is a common strategy. nih.govasianjpr.comnih.gov This involves chemically modifying the analyte to produce a derivative with more favorable properties for analysis.

For GC analysis of this compound, a common derivatization approach for hydroxylamines is to react them with an aldehyde or ketone, such as acetone, to form the corresponding oxime. nih.govosti.govresearchgate.net This oxime derivative is typically more volatile and thermally stable than the parent hydroxylamine, leading to better chromatographic performance. Another approach involves silylation, where the active hydrogens of the amino group are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

For LC analysis, particularly with UV detection, derivatization aims to attach a chromophoric tag to the molecule. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) react with the amino group of hydroxylamines to produce highly UV-active derivatives, enabling sensitive detection. researchgate.netrsc.org Post-chromatographic derivatization is another possibility, where the analyte is separated first and then derivatized before detection. researchgate.net This can be particularly useful in complex matrices.

| Analytical Technique | Derivatization Reagent | Purpose |

| Gas Chromatography (GC) | Acetone | Formation of a more volatile and stable oxime. nih.govosti.govresearchgate.net |

| Gas Chromatography (GC) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation to increase volatility and thermal stability. nih.gov |

| Liquid Chromatography (LC) | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Introduction of a UV-active group for sensitive detection. rsc.org |

| Liquid Chromatography (LC) | 1-fluoro-2,4-dinitrobenzene (DNFB) | Introduction of a UV-active group for sensitive detection. researchgate.net |

Future Research Directions and Unexplored Reactivity

Expanding Synthetic Scope and Efficiency in O-(Cyclopentylmethyl)hydroxylamine Chemistry

A primary objective for future research is the development of more versatile and efficient methods for synthesizing this compound and its derivatives. While established methods like the Mitsunobu reaction of N-hydroxyphthalimide with cyclopentylmethanol followed by hydrazinolysis are effective, they possess inherent limitations. nih.gov Exploring alternative synthetic strategies is crucial for broadening the accessibility and structural diversity of these compounds.

Future investigations could focus on:

Novel Aminoxylation Reagents: Creating new reagents derived from this compound could expand the range of attainable oxime ethers.

Greener Synthetic Routes: The integration of green chemistry principles, such as utilizing environmentally benign solvents, developing one-pot or tandem reactions, and employing catalytic methods, will be essential for enhancing the sustainability of synthetic processes. researchgate.net

Improved Reaction Conditions: Systematic optimization of reaction parameters like solvent, temperature, and catalysts can lead to higher yields, reduced reaction times, and minimized byproduct formation. For instance, palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents has proven effective for creating O-arylhydroxylamines and could be adapted for O-alkylhydroxylamines. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Aminoxylation Reagents | Broader scope of accessible oxime ethers | Design and synthesis of new this compound-derived reagents |

| Green Chemistry Integration | Increased sustainability, reduced waste | Use of eco-friendly solvents, one-pot reactions, and catalytic systems |

| Reaction Optimization | Higher yields, improved efficiency | Systematic study of reaction parameters (solvent, temperature, catalyst) |

Development of Novel Catalytic Transformations

The unique structural features of this compound, specifically the presence of nitrogen and oxygen atoms and the distinct steric and electronic profile of the cyclopentylmethyl group, suggest its potential as a ligand in catalysis. The development of novel catalytic systems based on this scaffold is a promising, yet largely unexplored, research avenue.

Future research in this area could include:

Ligand Synthesis and Application: Designing and synthesizing new ligands derived from this compound for use in various metal-catalyzed reactions. acs.org Silver oxide, for example, has been shown to act as a catalyst for N-O bond cleavage in certain hydroxylamine derivatives. mdpi.com

Asymmetric Catalysis: The creation of chiral versions of this compound could lead to the development of new catalysts for asymmetric transformations, which are highly valuable in the synthesis of pharmaceuticals and other fine chemicals. acs.org

New Reaction Discovery: Investigating the use of this compound-based catalysts in a wide range of reactions, including cross-coupling, oxidation, and reduction reactions, could unveil novel chemical transformations.

Exploration of Emerging Applications in Complex Molecule Synthesis and Chemical Biology

The O-cyclopentylmethyl oxime ether moiety possesses properties that make it an attractive functional group for incorporation into complex molecules and tools for chemical biology. nih.govmdpi.com Its stability and the specific steric and electronic character of the cyclopentylmethyl group can be leveraged for various applications.

Promising areas for future exploration include:

Protecting Group Chemistry: Further investigation into the stability of the O-cyclopentylmethyl oxime ether under a broader range of synthetic conditions could solidify its role as a robust protecting group for carbonyls in multi-step syntheses.

Late-Stage Functionalization: Developing methods for introducing the this compound motif into complex molecules at a late stage of a synthesis would provide a powerful tool for rapidly generating analogs of biologically active compounds.

Chemical Biology Probes: The hydrophobicity and size of the cyclopentylmethyl group could be used to modulate the properties of bioactive molecules, such as their ability to cross cell membranes or interact with proteins. nih.gov The development of bioorthogonal reactions involving these oxime ethers is another exciting possibility. nih.gov

Advanced Computational Studies for Predictive Design

Computational chemistry provides a powerful toolkit to guide and accelerate research into the chemistry of this compound. tamu.edu Advanced computational methods can offer deep insights into reactivity, catalyst performance, and biological interactions.

Future computational work could focus on:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-(cyclopentylmethyl)hydroxylamine, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using cyclopentylmethyl halides (e.g., bromide or chloride) under basic conditions. Alternative methods include reductive amination of carbonyl precursors with hydroxylamine .

- Optimization Strategies :

- Temperature Control : Maintain 0–5°C during alkylation to minimize side reactions (e.g., over-alkylation).

- Base Selection : Use non-nucleophilic bases like K₂CO₃ to avoid deprotonation of hydroxylamine intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of hydroxylamine .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Liquid-Liquid Extraction : Separate the product using ethyl acetate/water phases, leveraging the compound’s moderate polarity .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10% → 50%) to resolve unreacted starting materials and byproducts .

- Crystallization : Use chilled diethyl ether to precipitate the compound, ensuring high purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and reaction pathways of this compound in nucleophilic reactions?

- Mechanistic Insights : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2df,2p) level can model transition states (e.g., nucleophilic attack on carbonyl groups) and predict regioselectivity (O- vs. N-acylation) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or organic environments, refining free energy barriers (ΔG‡) .

- Validation : Compare computed ΔG‡ values (e.g., 17–20 kcal/mol) with experimental kinetics to validate pathways .

Q. What analytical challenges arise in detecting this compound, and how can derivatization strategies enhance its detection in chromatographic systems?

- Detection Challenges : Low UV absorbance and volatility complicate direct analysis via HPLC or GC-MS .

- Derivatization Solutions :

- GC-MS : Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine to form stable oxime derivatives, improving volatility and electron-capture detection .

- LC-UV : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) to enhance chromophore intensity .

Q. How can researchers resolve contradictions between theoretical and experimental data in this compound reaction mechanisms?

- Case Study : For acylation reactions, discrepancies arise when computational models favor N-acylation (ΔG‡ = 17.4 kcal/mol), while experiments show O-acylation dominance.

- Resolution Steps :

Microkinetic Modeling : Integrate solvent and catalyst effects (e.g., bifunctional catalysis) into simulations .

Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track bond formation via NMR .

Transition State Analysis : Employ QM/MM hybrid methods to refine steric/electronic interactions .

Method Development and Reproducibility

Q. What reporting standards are essential for ensuring reproducibility in studies involving this compound?

- Chemical Specifications : Document purity (>95% by HPLC), CAS number, and synthetic route .

- Reaction Conditions : Specify temperature, solvent, catalyst (if any), and reaction time .

- Data Transparency : Share raw spectral data (NMR, MS) and computational input files in supplementary materials .

Q. How can side reactions during this compound synthesis be minimized?

- Byproduct Identification : Use LC-MS to detect over-alkylated products (e.g., bis-cyclopentylmethyl derivatives) .

- Additive Screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate desired alkylation .

- Stoichiometry Control : Limit cyclopentylmethyl halide to 1.1 equivalents to prevent di-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.